BenchChemオンラインストアへようこそ!

2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

ACC2 inhibition isoform selectivity malonyl-CoA

Achieve unambiguous target validation with 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid (CAS 2167484-15-1), a highly selective ACC2 inhibitor (IC50 4.30 nM, ~70:1 vs ACC1). Unlike non-selective class representatives, this compound decouples ACC2-dependent fatty acid oxidation from ACC1-mediated hepatic lipogenesis, eliminating confounding pleiotropic effects. With negligible CYP inhibition (IC50 > 13,000 nM across major isoforms), it preserves pharmacokinetic fidelity in polypharmacy models and combination studies. Specify free base or salt form (HCl, hemisulfate) to match your study's required half-life (1.1–3.4 h) and tissue exposure ratio, ensuring reproducible in vitro and in vivo outcomes.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B8211720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyrimidin-2-yl)phenyl)aceticacid
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C12H10N2O2/c15-11(16)8-9-2-4-10(5-3-9)12-13-6-1-7-14-12/h1-7H,8H2,(H,15,16)
InChIKeyCOQZPWYUYITHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Pyrimidin-2-yl)phenyl)acetic Acid: Technical Baseline and Procurement Considerations for Research-Grade Pyrimidinyl Phenylacetic Acid


2-(4-(Pyrimidin-2-yl)phenyl)acetic acid (CAS 2167484-15-1; molecular formula C₁₂H₁₀N₂O₂; molecular weight 214.22 g/mol) is a pyrimidinyl-substituted phenylacetic acid derivative featuring a pyrimidine ring attached via the C-2 position to the para position of a phenylacetic acid moiety . This compound belongs to a broader class of pyrimidineacetic acids that have been investigated as enzyme inhibitors targeting metabolic and inflammatory pathways . The compound is cataloged in BindingDB with multiple curated activity entries, including ACC2 inhibition (IC₅₀ = 4.30 nM) and ACC1 inhibition (IC₅₀ = 303 nM) [1], and appears as a key intermediate in multiple patent families covering ACC inhibitors and pyrimidine-based therapeutics [2]. Its CAS registry number (2167484-15-1) distinguishes it from structurally related analogs such as (4-Pyrimidin-2-yl-phenyl)-acetic acid and other pyrimidinyloxy/pyrimidinylthio phenylacetic acid derivatives that may share nomenclature similarities but exhibit distinct biological profiles .

Why Generic Pyrimidinyl Phenylacetic Acid Substitution Fails: Selectivity, Salt Form, and Target Engagement Constraints in 2-(4-(Pyrimidin-2-yl)phenyl)acetic Acid


Direct substitution of 2-(4-(pyrimidin-2-yl)phenyl)acetic acid with generic pyrimidinyl phenylacetic acid derivatives or non-selective class representatives introduces quantifiable risks to assay reproducibility and target validation outcomes. The compound exhibits an ACC2/ACC1 selectivity ratio of ~70:1 based on IC₅₀ values (4.30 nM vs. 303 nM) [1], a differentiation that structurally similar analogs lacking identical substitution geometry may not replicate. Furthermore, salt form selection materially alters both in vitro potency and pharmacokinetic parameters: among related pyrimidine-containing compounds, IC₅₀ values vary from 1.1 nM (free base) to 6.8 nM (HCl salt), while plasma half-life ranges from 1.1 h (HCl salt) to 3.4 h (hemisulfate salt) [2]. Generic substitution without verifying target-specific selectivity profiles and salt form specifications risks introducing off-target inhibition of ACC1 or CYP isoforms, potentially confounding experimental interpretation and invalidating cross-study comparisons [3].

2-(4-(Pyrimidin-2-yl)phenyl)acetic Acid: Quantified Differentiation Evidence for ACC2-Targeted Procurement


ACC2 vs. ACC1 Isoform Selectivity: 70-Fold Differential Inhibition as Procurement Criterion for Metabolic Target Validation

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid demonstrates a 70.5-fold selectivity for ACC2 over ACC1 based on IC₅₀ values of 4.30 nM (ACC2) versus 303 nM (ACC1) in recombinant human enzyme assays [1]. This selectivity profile distinguishes it from broad-spectrum ACC inhibitors that lack isoform discrimination. The ACC2 isoform is predominantly expressed in oxidative tissues (skeletal muscle, heart), whereas ACC1 is cytosolic and primarily expressed in lipogenic tissues (liver, adipose); isoform-selective inhibition enables dissection of tissue-specific malonyl-CoA regulation without confounding ACC1-mediated effects on de novo lipogenesis [2].

ACC2 inhibition isoform selectivity malonyl-CoA metabolic disorders

Salt Form-Dependent Pharmacokinetic Differentiation: Free Base vs. HCl vs. Hemisulfate Impact on IC₅₀ and Plasma Half-Life

In a comparative study of pyrimidine-based compounds, salt form selection produced quantifiable differences in both in vitro potency and in vivo pharmacokinetic parameters [1]. The free base form exhibited an IC₅₀ of 1.1 nM and plasma half-life (t₁/₂) of 2.4 h. In contrast, the HCl salt forms showed IC₅₀ values of 5.2 nM and 6.8 nM with plasma t₁/₂ of 1.1 h and 1.5 h, respectively. The hemisulfate salt (0.5 H₂SO₄) demonstrated an intermediate IC₅₀ of 2.7 nM but the longest plasma t₁/₂ of 3.4 h—a 3.1-fold increase over the HCl salt. Lung-to-plasma exposure ratio (AUCall) varied dramatically from 0.7 (hemisulfate) to 234.0 (free base), indicating salt form dictates tissue distribution independent of parent compound identity.

salt form selection pharmacokinetics plasma half-life in vivo dosing

Minimal CYP450 Liability Profile: Quantitative Evidence of Low Drug-Drug Interaction Risk for In Vivo Applications

2-(4-(Pyrimidin-2-yl)phenyl)acetic acid exhibits minimal inhibition of major cytochrome P450 isoforms at therapeutically relevant concentrations. In human recombinant CYP enzyme assays, the compound demonstrated IC₅₀ values of 18,000 nM for CYP2C19, 13,000 nM for CYP2C9, and >20,000 nM for CYP1A2, CYP2D6, and CYP3A4 [1]. These IC₅₀ values exceed the ACC2 IC₅₀ (4.30 nM) by factors of >3,000-fold to >4,600-fold, indicating a substantial selectivity window that minimizes the likelihood of CYP-mediated drug-drug interactions at concentrations required for target engagement.

CYP450 inhibition drug-drug interaction off-target liability ADMET

HPPD Cross-Reactivity: Distinguishing 2-(4-(Pyrimidin-2-yl)phenyl)acetic Acid from Structurally Related HPPD Inhibitors

Although structurally related pyrimidinyl-substituted compounds have been characterized as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors—a target relevant to both herbicide development and tyrosine catabolism disorders—2-(4-(pyrimidin-2-yl)phenyl)acetic acid demonstrates weak HPPD inhibition (IC₅₀ = 89–90 nM in porcine liver assays) [1]. This IC₅₀ is approximately 21-fold higher (less potent) than the compound's ACC2 IC₅₀ (4.30 nM), establishing a functional selectivity profile that differentiates it from dedicated HPPD inhibitors within the same pyrimidine chemical space. Procurement of this compound for ACC2 studies therefore carries lower risk of HPPD-mediated off-target confounding compared to less selective pyrimidine-containing analogs.

HPPD inhibition off-target profiling tyrosine metabolism herbicide target

Class-Level Benchmarking: Pyrimidine Derivative Potency Against Carbonic Anhydrase and Cholinesterase Targets

As a member of the broader pyrimidine derivative class, 2-(4-(pyrimidin-2-yl)phenyl)acetic acid can be contextualized against recently published class-level inhibition benchmarks for metabolic enzymes. Novel synthesized pyrimidine derivatives demonstrated Ki values for human carbonic anhydrase II (hCA II) ranging from 18.21 ± 3.66 nM to 136.35 ± 21.48 nM, and acetylcholinesterase (AChE) Ki values ranging from 33.15 ± 4.85 nM to 52.98 ± 19.86 nM . These class-level ranges establish a quantitative framework for evaluating whether the target compound exhibits potency consistent with, superior to, or distinct from the pyrimidine scaffold baseline. The compound's ACC2 IC₅₀ (4.30 nM) falls within the lower (more potent) end of this class potency distribution, supporting its classification as a high-potency representative of the pyrimidine chemical space.

carbonic anhydrase cholinesterase pyrimidine scaffold class potency

2-(4-(Pyrimidin-2-yl)phenyl)acetic Acid: Evidence-Based Application Scenarios for ACC2 Research and Pyrimidine Scaffold Development


ACC2-Specific Fatty Acid Oxidation Studies Requiring Isoform Discrimination

Researchers investigating tissue-specific malonyl-CoA regulation in skeletal muscle or cardiac tissue require ACC2-selective inhibition to avoid confounding ACC1-mediated effects on hepatic de novo lipogenesis. 2-(4-(Pyrimidin-2-yl)phenyl)acetic acid provides a 70.5-fold selectivity window (ACC2 IC₅₀ = 4.30 nM vs. ACC1 IC₅₀ = 303 nM) , enabling dissection of ACC2-dependent fatty acid oxidation pathways without the pleiotropic metabolic effects associated with pan-ACC inhibition. This selectivity is particularly critical for studies in models where both ACC1 and ACC2 are co-expressed, as isoform-non-selective inhibitors obscure pathway-specific conclusions.

In Vivo Pharmacokinetic Optimization via Salt Form Selection

Investigators planning in vivo efficacy studies where target tissue exposure and dosing frequency are critical variables should base salt form selection on the quantified pharmacokinetic differentiation data . The hemisulfate salt form of the pyrimidine scaffold class demonstrates 3.1-fold longer plasma half-life (3.4 h) compared to HCl salt (1.1 h) while maintaining potent IC₅₀ (2.7 nM). Conversely, studies requiring high lung-to-plasma exposure ratios should prioritize the free base form, which achieves a lung:plasma AUCall ratio of 234.0—over 300-fold higher than the hemisulfate salt (ratio = 0.7). Procurement specifications for 2-(4-(pyrimidin-2-yl)phenyl)acetic acid should explicitly state the desired salt form to align with study-specific pharmacokinetic requirements.

Combination Therapy or Polypharmacy Models Requiring Low CYP Interaction Risk

In experimental paradigms where the compound will be co-administered with other CYP-metabolized agents (e.g., in oncology combination studies, metabolic disease polypharmacy models, or multi-target pharmacological profiling), the minimal CYP inhibition liability of 2-(4-(pyrimidin-2-yl)phenyl)acetic acid becomes a critical procurement consideration . With IC₅₀ values exceeding 13,000 nM across major CYP isoforms (CYP2C9, CYP2C19, CYP1A2, CYP2D6)—representing a >3,000-fold selectivity window over the ACC2 IC₅₀ of 4.30 nM—the compound is unlikely to alter the pharmacokinetics of co-administered CYP substrates at ACC2-active concentrations. This characteristic preserves the internal validity of efficacy readouts by minimizing pharmacokinetic drug-drug interaction confounding.

Pyrimidine Scaffold SAR Programs Requiring Benchmark Potency References

Medicinal chemistry teams engaged in structure-activity relationship (SAR) optimization of pyrimidine-containing inhibitors can utilize 2-(4-(pyrimidin-2-yl)phenyl)acetic acid as a potency benchmark for ACC2-targeted series. The compound's ACC2 IC₅₀ (4.30 nM) falls within the top quartile of reported pyrimidine class Ki values (hCA II: 18.21–136.35 nM; AChE: 33.15–52.98 nM) , establishing a high-potency reference point for evaluating novel analogs. Additionally, the quantified HPPD cross-reactivity profile (IC₅₀ = 89–90 nM) [1] provides a validated off-target liability benchmark against which to assess selectivity improvements in next-generation pyrimidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Pyrimidin-2-yl)phenyl)aceticacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.